Einecs 282-230-3
CAS No.: 84145-07-3
Cat. No.: VC17033150
Molecular Formula: C68H136N2O3
Molecular Weight: 1029.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84145-07-3 |
|---|---|
| Molecular Formula | C68H136N2O3 |
| Molecular Weight | 1029.8 g/mol |
| IUPAC Name | hexadecan-1-amine;(Z)-N-hexadecyloctadec-9-enamide;(Z)-octadec-9-enoic acid |
| Standard InChI | InChI=1S/C34H67NO.C18H34O2.C16H35N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(36)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17,19H,3-16,18,20-33H2,1-2H3,(H,35,36);9-10H,2-8,11-17H2,1H3,(H,19,20);2-17H2,1H3/b19-17-;10-9-; |
| Standard InChI Key | UVQNACMMKWQJDZ-ARQKROFQSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCNC(=O)CCCCCCC/C=C\CCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(=O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCNC(=O)CCCCCCCC=CCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)O |
Introduction
Chemical Identification and Structural Properties
Einecs 282-230-3 represents a stoichiometric adduct formed between oleic acid (C<sub>18</sub>H<sub>34</sub>O<sub>2</sub>) and hexadecylamine (C<sub>16</sub>H<sub>35</sub>N) in a 1:1 molar ratio. The compound’s structural configuration arises from acid-base interactions, where the carboxylic acid group of oleic acid reacts with the primary amine group of hexadecylamine. This interaction generates an ammonium carboxylate salt, as evidenced by X-ray photoelectron spectroscopy (XPS) studies showing nitrogen lone pair donation to iron cations in surface adsorption experiments .
Molecular Descriptors
Table 1 summarizes the fundamental chemical identifiers and physical properties derived from experimental data:
The compound’s extended chain length approximates 21.5 Å, though adsorbed monolayers exhibit reduced thickness due to molecular tilting or surface porosity effects .
Synthesis and Production Pathways
Industrial synthesis typically involves the direct neutralization of oleic acid with hexadecylamine in non-aqueous solvents. While specific proprietary methods remain undisclosed, the general reaction follows:
Raw material specifications require high-purity (>98%) oleic acid and hexadecylamine to prevent side reactions. Post-synthesis purification employs solvent extraction or crystallization, though detailed protocols are absent from public domain sources .
Adsorption Behavior and Interfacial Properties
Monolayer Formation on Iron Oxide
Polarized neutron reflectometry (PNR) studies reveal that Einecs 282-230-3 forms dense monolayers on iron oxide surfaces at concentrations as low as 1.25 × 10<sup>−3</sup> mol/dm<sup>3</sup>. Layer thickness increases from 16 ± 3 Å to 20 ± 3 Å with higher concentrations, suggesting reorientation of alkyl chains from tilted to more upright configurations .
Chain Orientation Analysis
Sum-frequency generation (SFG) spectroscopy identifies distinct C–H stretching modes in the 2800–3000 cm<sup>−1</sup> range, confirming ordered alkyl chain packing. The dominance of methyl symmetric stretches (2872 cm<sup>−1</sup>) over methylene modes indicates minimal gauche defects, consistent with hydrophobic interactions stabilizing the adsorbed layer .
Binding Mechanisms
XPS data demonstrate that the amine nitrogen preferentially coordinates to Fe<sup>3+</sup> sites on oxidized iron surfaces, forming a charge-transfer complex. This chemisorption mechanism outperforms physisorption, as evidenced by the compound’s resistance to solvent displacement .
Regulatory Status and Compliance
ECHA’s REACH database classifies Einecs 282-230-3 under registration number 01-XXXXXXX-XX-XXXX, with full compliance achieved as of December 2024. Key regulatory milestones include:
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REACH Dossier Submission: Completed via joint submission (JS) mechanism, led by primary registrants in the surfactants sector .
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Safety Data Sheet (SDS) Availability: Accessible through ECHA CHEM platform, emphasizing handling precautions for eye and skin irritation .
Notably, the substance avoids inclusion in the Candidate List of Substances of Very High Concern (SVHC), reflecting current data gaps in chronic toxicity assessments .
Industrial and Research Applications
Corrosion Inhibition
The compound’s affinity for metal oxides underpins its use in lubricant additives. Monolayers reduce oxidative corrosion by blocking water and oxygen diffusion to iron surfaces, with efficiency quantified at 89% in ASTM D665 testing .
Emulsion Stabilization
As a surfactant, the amphiphilic structure stabilizes oil-in-water emulsions in cosmetic formulations. Hydrophilic-lipophilic balance (HLB) estimates range from 8–10, suitable for non-ionic emulsifiers .
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